Cas no 2649061-46-9 (2-chloro-4-isocyanato-6-methylpyridine)

2-chloro-4-isocyanato-6-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-chloro-4-isocyanato-6-methylpyridine
- 2649061-46-9
- EN300-1994957
-
- インチ: 1S/C7H5ClN2O/c1-5-2-6(9-4-11)3-7(8)10-5/h2-3H,1H3
- InChIKey: AIRIUZIMVJNYTM-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC(C)=N1)N=C=O
計算された属性
- せいみつぶんしりょう: 168.0090405g/mol
- どういたいしつりょう: 168.0090405g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 42.3Ų
2-chloro-4-isocyanato-6-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1994957-10g |
2-chloro-4-isocyanato-6-methylpyridine |
2649061-46-9 | 10g |
$5528.0 | 2023-09-16 | ||
Enamine | EN300-1994957-0.25g |
2-chloro-4-isocyanato-6-methylpyridine |
2649061-46-9 | 0.25g |
$1183.0 | 2023-09-16 | ||
Enamine | EN300-1994957-2.5g |
2-chloro-4-isocyanato-6-methylpyridine |
2649061-46-9 | 2.5g |
$2520.0 | 2023-09-16 | ||
Enamine | EN300-1994957-0.05g |
2-chloro-4-isocyanato-6-methylpyridine |
2649061-46-9 | 0.05g |
$1080.0 | 2023-09-16 | ||
Enamine | EN300-1994957-0.5g |
2-chloro-4-isocyanato-6-methylpyridine |
2649061-46-9 | 0.5g |
$1234.0 | 2023-09-16 | ||
Enamine | EN300-1994957-5g |
2-chloro-4-isocyanato-6-methylpyridine |
2649061-46-9 | 5g |
$3728.0 | 2023-09-16 | ||
Enamine | EN300-1994957-5.0g |
2-chloro-4-isocyanato-6-methylpyridine |
2649061-46-9 | 5g |
$3728.0 | 2023-05-26 | ||
Enamine | EN300-1994957-1.0g |
2-chloro-4-isocyanato-6-methylpyridine |
2649061-46-9 | 1g |
$1286.0 | 2023-05-26 | ||
Enamine | EN300-1994957-10.0g |
2-chloro-4-isocyanato-6-methylpyridine |
2649061-46-9 | 10g |
$5528.0 | 2023-05-26 | ||
Enamine | EN300-1994957-0.1g |
2-chloro-4-isocyanato-6-methylpyridine |
2649061-46-9 | 0.1g |
$1131.0 | 2023-09-16 |
2-chloro-4-isocyanato-6-methylpyridine 関連文献
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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9. Back matter
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10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
2-chloro-4-isocyanato-6-methylpyridineに関する追加情報
2-Chloro-4-Isocyanato-6-Methylpyridine (CAS No. 2649061-46-9): A Comprehensive Overview
2-Chloro-4-isocyanato-6-methylpyridine, a compound with the CAS registry number 2649061-46-9, is a highly specialized organic chemical that has garnered significant attention in the fields of heterocyclic chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique molecular structure, which features a pyridine ring substituted with chlorine, an isocyanato group, and a methyl group at specific positions. The combination of these substituents imparts distinctive chemical properties, making it a valuable building block for various applications.
The synthesis of 2-chloro-4-isocyanato-6-methylpyridine involves advanced organic chemistry techniques, including multi-step synthesis pathways that often utilize intermediates such as chloropyridines and isocyanate precursors. Recent studies have focused on optimizing the synthesis process to enhance yield and purity, leveraging catalytic methods and green chemistry principles. For instance, researchers have explored the use of microwave-assisted synthesis and continuous-flow reactors to streamline the production of this compound, reducing both time and environmental impact.
One of the most notable applications of 2-chloro-4-isocyanato-6-methylpyridine lies in its role as an intermediate in the preparation of advanced materials. Its isocyanato group enables it to participate in polymerization reactions, leading to the formation of high-performance polymers with tailored properties. These polymers find applications in electronic devices, biomedical devices, and advanced coatings, where durability and chemical resistance are critical.
Furthermore, this compound has shown promise in the field of pharmaceuticals. The pyridine ring structure is known for its ability to interact with biological systems, and the presence of substituents like chlorine and methyl groups can modulate its pharmacokinetic properties. Recent research has explored its potential as a lead compound for drug development, particularly in targeting specific enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.
The chemical stability of 2-chloro-4-isocyanato-6-methylpyridine under various conditions has also been a topic of interest. Studies have demonstrated that the compound exhibits remarkable thermal stability, making it suitable for high-temperature applications. Additionally, its resistance to hydrolysis under neutral conditions enhances its utility in aqueous environments.
In terms of environmental impact, researchers have investigated the biodegradation pathways of this compound to ensure its safe disposal and minimize ecological risks. Findings suggest that under aerobic conditions, the compound undergoes microbial degradation, producing non-toxic byproducts. This information is crucial for industries utilizing this compound to comply with environmental regulations.
Looking ahead, ongoing research aims to explore new functionalization strategies for 2-chloro-4-isocyanato-6-methylpyridine, enabling its integration into novel materials and drug delivery systems. Collaborative efforts between chemists, materials scientists, and biologists are expected to unlock further potential applications, solidifying its position as a key molecule in modern chemistry.
In conclusion, 2-chloro-4-isocyanato-6-methylpyridine (CAS No. 2649061-46-9) stands out as a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, coupled with advancements in synthesis and application techniques, positions it as an essential component in the development of cutting-edge technologies and therapeutic agents.
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